![molecular formula C16H13ClN2O3S B2788465 2-(4-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide CAS No. 330201-50-8](/img/structure/B2788465.png)
2-(4-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BT2 and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for use in various research studies.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of protein kinase C (PKC) and may also modulate the activity of other enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide exhibits a range of biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of various enzymes and signaling pathways.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide in lab experiments include its ability to modulate the activity of various enzymes and signaling pathways, its potential to inhibit the growth of cancer cells, and its ability to reduce inflammation. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-(4-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide. These include further studies to understand its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in various fields such as cancer research and drug development. Additionally, studies could be conducted to evaluate the safety and toxicity of this compound and to identify any potential side effects.
Synthesis Methods
The synthesis of 2-(4-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide involves the reaction of 6-methoxy-2-aminobenzothiazole with 4-chlorophenol in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with acetyl chloride to form the final compound.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for use in various research studies.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-21-12-6-7-13-14(8-12)23-16(18-13)19-15(20)9-22-11-4-2-10(17)3-5-11/h2-8H,9H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINRGQPDORNHNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20974315 |
Source
|
Record name | 2-(4-Chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20974315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5879-50-5 |
Source
|
Record name | 2-(4-Chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20974315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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